molecular formula C14H18N2O5 B1298052 Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate CAS No. 53241-90-0

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate

Cat. No.: B1298052
CAS No.: 53241-90-0
M. Wt: 294.3 g/mol
InChI Key: FJDMNLFVZHBIHR-UHFFFAOYSA-N
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Description

Diethyl 2-{[(6-Methoxypyridin-3-yl)amino]methylene}malonate (CAS RN: 53241-90-0 ) is a chemical compound with the molecular formula C14H18N2O5 and a molecular weight of 294.30 g/mol . It is a malonate derivative featuring an aminomethylene bridge linked to a 6-methoxypyridin-3-yl group. This specific structure, which includes a pyridine ring and a diethyl malonate moiety, makes it a valuable synthetic intermediate for researchers, particularly in the development of more complex heterocyclic systems and active pharmaceutical ingredients (APIs) . The compound is associated with identifiers including MFCD08457989 , and its structure can be represented by the SMILES code O=C(OCC)/C(C(=O)OCC)=C\Nc1cnc(OC)cc1 . Please note that this product is labeled with the safety term IRRITANT . It is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

IUPAC Name

diethyl 2-[[(6-methoxypyridin-3-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-4-20-13(17)11(14(18)21-5-2)9-15-10-6-7-12(19-3)16-8-10/h6-9,15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDMNLFVZHBIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CN=C(C=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347218
Record name Diethyl {[(6-methoxypyridin-3-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53241-90-0
Record name Diethyl {[(6-methoxypyridin-3-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate
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Preparation Methods

Laboratory Synthesis

The laboratory synthesis generally follows these steps:

  • Reactants : The primary reactants are diethyl malonate and 6-methoxypyridin-3-amine.

  • Reaction Conditions : The reaction is usually conducted in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through condensation reactions. The mixture is often refluxed for several hours to ensure complete conversion.

  • Isolation and Purification : After the reaction, the product is typically isolated by cooling the reaction mixture and filtering out the solid product. It may then be washed with solvents like hexane to remove impurities and dried under vacuum.

Industrial Production Methods

In an industrial context, the production of Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate can be optimized using:

  • Batch Reactors : Large-scale batch reactors are employed where reactants are combined and heated under controlled conditions to maximize yield.

  • Continuous Flow Reactors : These may be used to enhance efficiency, allowing for constant input of reactants and removal of products, which can lead to higher yields and reduced reaction times.

  • Purification Techniques : The final product is often purified through recrystallization or chromatography techniques to achieve the desired level of purity suitable for research applications.

The synthesis pathway can be summarized in a simplified reaction scheme:

$$
\text{Diethyl Malonate} + \text{6-Methoxypyridin-3-amine} \xrightarrow{\text{Base (e.g., NaOEt)}, \text{Reflux}} \text{this compound}
$$

The yield of this compound can vary depending on the specific reaction conditions used. For instance, one reported method achieved a yield of approximately 73% when employing specific reflux conditions in an inert atmosphere.

Characterization Techniques

Characterization of the synthesized compound typically involves:

The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in drug design targeting specific biological pathways. Future research may focus on:

  • Investigating its pharmacological properties.

  • Exploring modifications to enhance its efficacy or reduce side effects.

Summary Table of Preparation Conditions

Step Description
Reactants Diethyl malonate, 6-methoxypyridin-3-amine
Base Sodium ethoxide
Reaction Time Several hours under reflux
Isolation Method Cooling, filtration, washing with hexane
Typical Yield Approximately 73%
Characterization Techniques NMR, MS, IR

Chemical Reactions Analysis

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogues differ in the substituents on the pyridine or aniline ring, significantly affecting their physicochemical and functional properties. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate 6-methylpyridin-2-yl C₁₄H₁₈N₂O₄ 278.31 Crystallizes in monoclinic P2₁/c; intramolecular H-bond (N–H···O); Hirshfeld analysis reveals carbonyl-aryl interactions.
Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate 4-chlorophenyl C₁₄H₁₅ClN₂O₄ 327.77 Yield: 78.5%; m.p. 63–65°C; used in quinolone synthesis.
Diethyl 2-((3-iodo-4-methoxyphenyl)amino)methylene)malonate 3-iodo-4-methoxyphenyl C₁₅H₁₈INO₅ 443.22 High steric bulk due to iodine; potential for radioimaging applications.
Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate 6-methoxypyridin-3-yl C₁₄H₁₈N₂O₅ 294.30 Electron-rich pyridine ring; storage: 2–8°C; H302/H315 hazards.

Key Observations :

  • Electron-donating vs. withdrawing groups : Methoxy (target compound) and methyl () groups enhance electron density, affecting reactivity in cyclization reactions. Chloro or iodo substituents () introduce electron-withdrawing effects, altering reaction kinetics and product stability .
  • Crystallographic behavior : The methyl-substituted analogue () forms orthogonal molecular columns via π-stacking, while the methoxy group’s larger size may disrupt such packing .

Challenges :

  • Deprotonation efficiency : Diethyl malonate derivatives have high pKa (~16.3), making deprotonation difficult in one-pot reactions. Electron-withdrawing substituents (e.g., Cl, F) slightly lower pKa, improving yields compared to methoxy or methyl groups .

Biological Activity

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate (CAS Number: 53241-90-0) is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

This compound has the molecular formula C14H18N2O5C_{14}H_{18}N_{2}O_{5} and a molecular weight of 294.31 g/mol. The synthesis typically involves the reaction of 5-amino-2-methoxypyridine with diethyl ethoxymethylenemalonate in ethanol, followed by heating and solvent removal.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, influencing cellular signaling processes.

These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of diethyl malonates exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 1.2 to 5.3 μM against human cancer cell lines such as MCF-7 (breast cancer) and HEK 293 (kidney cancer) .

Antioxidative Properties

The antioxidative capacity of this compound has been evaluated using assays like DPPH and ABTS. Results indicate that it possesses significant free radical scavenging activity, outperforming standard antioxidants like butylated hydroxytoluene (BHT) .

Antibacterial Activity

Further investigations revealed that some derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values around 8 μM . This suggests potential applications in developing new antibacterial agents.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds. Below is a table summarizing key differences:

Compound NameIC50 (μM)Antioxidant ActivityAntibacterial Activity
This compound1.2 - 5.3HighYes
Diethyl 2-{[(pyridin-3-yl)amino]methylene}malonateVariesModerateYes
Diethyl 2-{[(6-chloropyridin-3-yl)amino]methylene}malonateVariesLowNo

Case Studies

  • Cancer Cell Line Study : A study evaluated the antiproliferative effects of diethyl malonates on MCF-7 cells, demonstrating significant growth inhibition at low concentrations .
  • Oxidative Stress Model : In vitro tests on HCT116 cells treated with tert-butyl hydroperoxide indicated that compounds exhibited protective effects against oxidative stress, confirming their antioxidative properties .

Q & A

Q. What is the typical synthetic route for preparing Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate?

The compound is synthesized via condensation of 6-methoxypyridin-3-amine with diethyl ethoxymethylenemalonate under reflux conditions (120°C) in solvents like toluene or ethanol. The reaction typically requires 2–5 hours, followed by cooling, precipitation with n-hexane, and purification via flash column chromatography (silica gel, EtOAc/hexane systems). Yield optimization often involves stoichiometric control and anhydrous conditions .

Q. What purification techniques are recommended after synthesis?

Common methods include:

  • Precipitation : Washing with n-hexane to remove unreacted starting materials.
  • Chromatography : Flash column chromatography (e.g., EtOAc/hexane 1:3 to 3:1) for isolating the pure product.
  • Recrystallization : Using ethanol or toluene for crystalline derivatives .

Q. What solvents and temperatures are optimal for synthesis?

  • Toluene : Facilitates azeotropic removal of water, ideal for high-temperature reactions (120–140°C).
  • Ethanol : Preferred for solubility of polar intermediates at lower reflux temperatures (70–80°C). Solvent choice impacts reaction kinetics and byproduct formation .

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis?

The compound serves as a precursor for quinolones and pyridines via cyclocondensation. For example:

  • Quinolone formation : Heating in diphenyl ether (220°C) induces cyclization, eliminating ethanol to form 4-oxo-1,4-dihydroquinoline-3-carboxylates.
  • Pyridine derivatives : Reaction with aldehydes/ketones in the presence of bases (e.g., NH₃) yields substituted pyridines through decarboxylative cyclization .

Q. What analytical methods confirm its structure and purity?

  • NMR : ¹H/¹³C NMR identifies the malonate backbone and pyridyl substituents (e.g., δ ~8.5 ppm for the methylene proton).
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 309.1).
  • HPLC : Reverse-phase methods (C18 column, MeCN/water/H₃PO₄) assess purity (>95% typical).
  • X-ray crystallography : Resolves intramolecular H-bonding and crystal packing .

Q. What mechanistic role does it play as a Michael acceptor?

The electron-withdrawing ester groups activate the methylene carbon, enabling nucleophilic attack by enolates or amines. This reactivity is exploited in conjugate additions to synthesize polyfunctionalized compounds (e.g., pyridones, quinolones). Computational studies (DFT) support the electron-deficient nature of the methylene group .

Q. How do reaction conditions influence cyclization efficiency?

  • Temperature : Higher temps (140–250°C) in diphenyl ether accelerate cyclization but risk decomposition.
  • Catalysts : P₂O₅ or POCl₃ enhances cyclization yields by promoting dehydration.
  • Solvent : Non-polar solvents (toluene) favor thermal stability, while polar solvents (DMF) aid solubility for complex intermediates .

Q. What computational tools aid in studying its reactivity?

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures.
  • DFT calculations : Predict electronic properties (e.g., frontier molecular orbitals) to rationalize regioselectivity in reactions .

Methodological Challenges

Q. How are side reactions mitigated during synthesis?

  • Incomplete condensation : Use excess diethyl ethoxymethylenemalonate (1.1–1.5 equiv).
  • Hydrolysis : Anhydrous solvents and inert atmospheres (N₂) prevent malonate degradation.
  • Byproducts : Column chromatography or recrystallization removes dimeric or oxidized species .

Q. What are scalability challenges in research-scale synthesis?

  • Thermal control : Exothermic cyclization steps require gradual heating to avoid runaway reactions.
  • Solvent recovery : High-boiling solvents (e.g., diphenyl ether) complicate large-scale purification.
  • Yield variability : Optimized stoichiometry and catalyst loading improve reproducibility .

Contradictions and Considerations

  • Reaction solvents : Toluene () vs. ethanol () may reflect substrate-specific solubility requirements.
  • Cyclization temps : Lower temps (140°C with POCl₃) vs. thermal methods (250°C in diphenyl ether) highlight condition-dependent pathways .

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